2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
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Overview
Description
2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide is a complex organic compound with a unique structure that includes allyloxy, benzylidene, hydrazino, and oxoacetamide functional groups
Preparation Methods
The synthesis of 2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Preparation of Allyloxybenzaldehyde: This can be achieved by reacting allyl alcohol with benzaldehyde in the presence of an acid catalyst.
Formation of Benzylidene Hydrazine: The allyloxybenzaldehyde is then reacted with hydrazine hydrate to form the benzylidene hydrazine intermediate.
Condensation Reaction: The benzylidene hydrazine is then condensed with 4-ethylphenyl isocyanate to form the final product, this compound.
Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature controls.
Chemical Reactions Analysis
2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxoacetamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide can be compared with similar compounds, such as:
2-(2-(2-(Methoxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide: This compound has a methoxy group instead of an allyloxy group, which may affect its reactivity and applications.
2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide: This compound has a methyl group instead of an ethyl group, which may influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
769146-58-9 |
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Molecular Formula |
C20H21N3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-13-26-18-8-6-5-7-16(18)14-21-23-20(25)19(24)22-17-11-9-15(4-2)10-12-17/h3,5-12,14H,1,4,13H2,2H3,(H,22,24)(H,23,25)/b21-14+ |
InChI Key |
JRGHDQMJRXXSLA-KGENOOAVSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC=C |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC=C |
Origin of Product |
United States |
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